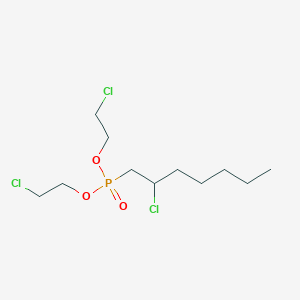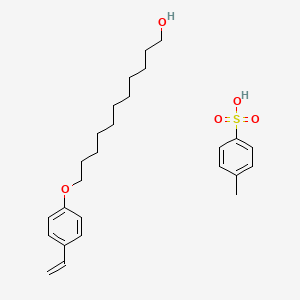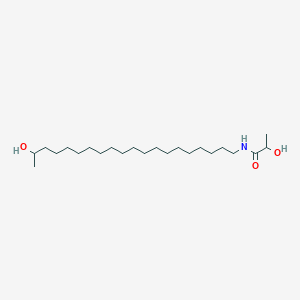
2-Methylpentan-2-yl 2-methylpropaneperoxoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylpentan-2-yl 2-methylpropaneperoxoate is an organic peroxide compound with the molecular formula C11H22O3. It is known for its application in polymerization processes and as an initiator in various chemical reactions. The compound is characterized by its peroxide functional group, which makes it highly reactive and useful in industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylpentan-2-yl 2-methylpropaneperoxoate typically involves the reaction of 2-methylpentan-2-ol with 2-methylpropaneperoxoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired peroxide compound. The reaction conditions often include:
- Temperature: Typically maintained at low temperatures to prevent decomposition.
- Solvent: Commonly used solvents include dichloromethane or toluene.
- Catalyst: Acid catalysts such as sulfuric acid may be used to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and ensures consistent product quality. The use of automated systems also enhances safety by minimizing human intervention in handling reactive peroxide compounds.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Methylpentan-2-yl 2-methylpropaneperoxoate undergoes various types of chemical reactions, including:
Oxidation: The peroxide group can participate in oxidation reactions, converting substrates into their corresponding oxidized forms.
Reduction: Although less common, the compound can be reduced under specific conditions to yield alcohols or other reduced products.
Substitution: The peroxide group can be substituted by other functional groups in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction Reagents: Reducing agents such as lithium aluminum hydride can be used.
Substitution Reagents: Halogenating agents like thionyl chloride may be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield ketones or aldehydes, while reduction reactions produce alcohols.
Wissenschaftliche Forschungsanwendungen
2-Methylpentan-2-yl 2-methylpropaneperoxoate has a wide range of applications in scientific research, including:
Chemistry: Used as an initiator in polymerization reactions to produce polymers with specific properties.
Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of plastics, resins, and other materials requiring controlled polymerization processes.
Wirkmechanismus
The mechanism of action of 2-Methylpentan-2-yl 2-methylpropaneperoxoate involves the generation of free radicals through the homolytic cleavage of the peroxide bond. These free radicals initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
2-Methylpentan-2-ol: A precursor in the synthesis of 2-Methylpentan-2-yl 2-methylpropaneperoxoate.
2-Methylpropaneperoxoic acid: Another peroxide compound with similar reactivity.
tert-Butyl hydroperoxide: A commonly used organic peroxide with similar applications.
Uniqueness: this compound is unique due to its specific structure, which imparts distinct reactivity and stability compared to other peroxides. Its ability to initiate polymerization reactions at lower temperatures and its compatibility with various substrates make it a valuable compound in both research and industrial applications.
Eigenschaften
CAS-Nummer |
136662-26-5 |
|---|---|
Molekularformel |
C10H20O3 |
Molekulargewicht |
188.26 g/mol |
IUPAC-Name |
2-methylpentan-2-yl 2-methylpropaneperoxoate |
InChI |
InChI=1S/C10H20O3/c1-6-7-10(4,5)13-12-9(11)8(2)3/h8H,6-7H2,1-5H3 |
InChI-Schlüssel |
QZAQRYGCOFSLIW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C)(C)OOC(=O)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(Trimethylstannyl)[1,1'-biphenyl]-3-sulfonamide](/img/structure/B14265664.png)

![Methyl N-[3-methyl-1-(methylamino)-1-oxobutan-2-yl]-L-tryptophanate](/img/structure/B14265682.png)



![4-Methoxy-N-{2-[(pyridin-4-yl)amino]pyridin-3-yl}benzene-1-sulfonamide](/img/structure/B14265700.png)



![2-[(4-Methoxyphenyl)methyl]-1,2-benzothiazol-3-one](/img/structure/B14265709.png)


![Silane, [[2,2-difluoro-1-(phenylthio)ethenyl]oxy]trimethyl-](/img/structure/B14265727.png)
